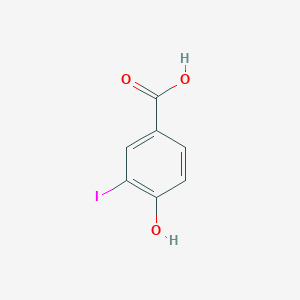

4-Hydroxy-3-iodobenzoic acid

Beschreibung

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds that are integral to many areas of chemical research and industry. The introduction of a halogen atom, such as iodine, into the benzoic acid structure can significantly alter the compound's physical, chemical, and biological properties. beilstein-journals.orgnih.gov

The presence of the iodine atom in 4-hydroxy-3-iodobenzoic acid makes it susceptible to various chemical transformations. For instance, the iodine can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Additionally, halogenated benzoic acids are often used in cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

The hydroxyl and carboxylic acid groups on the benzene (B151609) ring also influence the compound's reactivity. cymitquimica.com The hydroxyl group is an activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to electrophilic substitution. The carboxylic acid group, on the other hand, is a deactivating group. The interplay of these functional groups, along with the iodine atom, gives this compound its unique chemical characteristics.

Significance in Contemporary Synthetic Organic Chemistry

This compound is a valuable building block in modern synthetic organic chemistry. cymitquimica.com Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical modifications.

One of the key applications of this compound is in the synthesis of more complex molecules. For example, it has been used as a starting material for the synthesis of Roflumilast, a selective phosphodiesterase type 4 (PDE4) inhibitor. thieme-connect.com The synthesis involves a copper-catalyzed hydroxylation of the this compound to create a key intermediate. thieme-connect.com

Furthermore, the iodine atom can be utilized in various coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules with potential applications in materials science and pharmaceuticals. The ability to selectively functionalize the different positions on the benzene ring makes this compound a highly versatile and sought-after reagent for synthetic chemists. It is also used for enantioselective cross-electrophile Aryl-Alkenylation of unactivated alkenes. chemicalbook.com

Overview of its Strategic Importance in Medicinal Chemistry Discovery

In the field of medicinal chemistry, the search for new therapeutic agents is a constant endeavor. Halogenated compounds, including this compound and its derivatives, have shown promise in the development of new drugs. nih.govmdpi.com The introduction of a halogen atom can often enhance the biological activity of a molecule. cymitquimica.com

Derivatives of iodobenzoic acid have been investigated for their potential as antimicrobial and anticancer agents. mdpi.com For instance, a series of acylhydrazones derived from iodobenzoic acids have demonstrated significant antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The study highlighted that the substitution of an iodine atom on the phenyl ring was favorable for antimicrobial activity. mdpi.com

Furthermore, the core structure of this compound is found in various biologically active molecules. For example, its amide derivative, 4-hydroxy-3-iodobenzamide, has been explored for its potential to treat hyperpigmentation disorders and certain cancers by inhibiting the enzyme tyrosinase. The ability to modify the structure of this compound allows medicinal chemists to synthesize a library of related compounds for biological screening, which is a crucial step in the drug discovery process.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZXBZGGLXHODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332308 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-46-5 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Transformations Involving 4 Hydroxy 3 Iodobenzoic Acid

Established Synthetic Routes to 4-Hydroxy-3-iodobenzoic acid

The primary and most common precursor for the synthesis of this compound is 4-hydroxybenzoic acid. The introduction of an iodine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. Several methods have been established, varying in reagents, conditions, and efficiency.

One widely employed method involves the direct iodination of 4-hydroxybenzoic acid using iodine monochloride (ICl). This approach is effective for the synthesis of the di-iodinated product, 4-hydroxy-3,5-diiodobenzoic acid, with high yields. orgsyn.org While specific conditions for the selective mono-iodination to this compound using ICl are less commonly detailed in general procedures, careful control of stoichiometry and reaction conditions can favor the desired product.

A common laboratory-scale synthesis utilizes potassium iodide (KI) as the iodine source in an aqueous solution. The reaction proceeds by the oxidation of iodide to an electrophilic iodine species, which then substitutes onto the aromatic ring, ortho to the activating hydroxyl group. One documented procedure involves treating 4-hydroxybenzoic acid with potassium iodide in water at temperatures ranging from 0 to 70°C for 1.5 hours. lookchem.com

Another approach involves the use of manganese oxide (MnO2) as a catalyst to facilitate the oxidation of iodide. In a reported experiment, a solution of p-hydroxybenzoic acid treated with potassium iodide at a pH of 8.5 in the presence of MnO2 resulted in the formation of 3-iodo-p-hydroxybenzoic acid and 3,5-diiodo-p-hydroxybenzoic acid. unlv.edu This method highlights the potential for milder, catalytically driven iodination reactions.

Furthermore, a combination of sodium iodide, sodium perchlorate, and sodium in methanol has been reported as a viable synthetic route, purportedly achieving a high yield of 98%. lookchem.com Another literature method suggests a yield of 100% using sodium thiosulfate in the reaction mixture, likely to control the reactivity of the iodine species. lookchem.com

The following table summarizes some of the established synthetic routes to this compound:

| Precursor | Reagents | Solvent | Conditions | Yield |

| 4-hydroxybenzoic acid | Potassium Iodide | Water | 0 - 70 °C, 1.5h | Not specified |

| 4-hydroxybenzoic acid | Sodium Iodide, Sodium Perchlorate, Sodium | Methanol | Not specified | 98% |

| 4-hydroxybenzoic acid | Sodium Thiosulfate | Not specified | Not specified | 100% |

| 4-hydroxybenzoic acid | Potassium Iodide, MnO2 | Water (pH 8.5) | Room Temperature | Product mixture |

Advanced Synthetic Strategies Utilizing this compound as a Precursor

The presence of an aryl iodide moiety in this compound makes it an excellent substrate for a variety of modern catalytic cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecules.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with copper and palladium, has revolutionized organic synthesis. This compound and its derivatives are valuable building blocks in this context due to the reactivity of the carbon-iodine bond.

Copper-catalyzed hydroxylation of aryl halides has emerged as a powerful method for the synthesis of phenols. rsc.orgrsc.org This transformation is particularly useful for introducing a hydroxyl group onto an aromatic ring under relatively mild conditions. While specific examples detailing the hydroxylation of this compound itself are not prevalent in the literature, the general principles of these reactions are applicable to its derivatives. For instance, a derivative where the carboxylic acid is protected could potentially undergo copper-catalyzed hydroxylation at the iodine-bearing carbon. A ligand-free heterogeneous copper catalyst, Cu-g-C3N4, has been shown to be effective for the hydroxylation of various aryl iodides using inexpensive bases under air. rsc.org This suggests that derivatives of this compound could be viable substrates for such transformations, leading to the synthesis of dihydroxybenzoic acid derivatives.

A significant application of this compound is in enantioselective cross-electrophile aryl-alkenylation of unactivated alkenes. lookchem.comnih.govresearchgate.net This type of reaction is a cutting-edge area of synthetic chemistry that allows for the simultaneous formation of a C-C bond and the creation of a stereocenter with high enantioselectivity. In this context, an aryl halide, such as a derivative of this compound, and an alkene are coupled in the presence of a chiral catalyst. These reactions provide access to biologically important chiral molecules like dihydrobenzofurans and indolines. nih.gov The reaction proceeds under mild conditions at room temperature, and the use of a chiral pyrox ligand can lead to products with high enantioselectivity. nih.gov The versatility of this method is highlighted by its application in the modification of complex molecules. nih.gov

Organocatalytic Approaches in Derivative Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions, often providing unique reactivity and selectivity. While direct organocatalytic transformations of this compound are not extensively documented, its functional groups lend themselves to a variety of organocatalytic strategies for the synthesis of its derivatives.

For example, the carboxylic acid moiety can be used to direct or participate in certain reactions. Proline and its derivatives are well-known organocatalysts for a range of asymmetric transformations, including aldol and Mannich reactions. mdpi.com A derivative of this compound, where the phenolic hydroxyl group is appropriately protected, could potentially be modified at the carboxyl group to append a proline-like catalyst, enabling intramolecular asymmetric transformations.

Furthermore, the iodine atom itself can be a handle for transformations involving hypervalent iodine reagents, which are sometimes used in organocatalytic oxidations. While these are stoichiometric reagents, their in-situ generation through catalytic cycles is an area of active research.

Mechanochemical Synthesis Techniques for Related Structures

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly developing field of green chemistry that often allows for solvent-free or reduced-solvent reactions. colab.ws While the direct mechanochemical synthesis of this compound is not a focal point of current literature, this technique has been applied to the synthesis of related heterocyclic structures where iodine plays a key role.

A notable example is the mechanochemical synthesis of 3-acyl-tetramic acids and their subsequent biomimetic ring expansion to 5-arylated-4-hydroxy-2-pyridones. rsc.org This process is inspired by biosynthetic pathways and utilizes iodine-mediated activation of a 5-arylidene moiety on the tetramic acid to initiate the ring expansion under mild, solvent-free conditions. rsc.org This demonstrates the potential of mechanochemistry in conjunction with iodine-mediated reactions to construct complex molecular scaffolds that are structurally related to derivatives that could be accessed from this compound. Such solvent-free methods are advantageous for their reduced environmental impact and often lead to higher yields and shorter reaction times compared to traditional solution-based protocols. researchgate.net

Stereoselective and Enantioselective Synthesis Applications

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the direct application of this compound or its immediate derivatives as catalysts, ligands, or chiral auxiliaries in stereoselective and enantioselective synthesis. While the broader field of asymmetric synthesis extensively utilizes iodo-aromatic compounds in the construction of complex chiral molecules and catalysts, specific studies focusing on the unique properties of the this compound scaffold in controlling stereochemical outcomes have not been reported.

The principles of stereoselective and enantioselective synthesis rely on the use of chiral molecules or catalysts to influence the spatial orientation of reactions, leading to the preferential formation of one stereoisomer over others. Key performance indicators in this field include:

Enantiomeric Excess (ee%): A measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.

Diastereomeric Ratio (dr): The ratio of diastereomers produced in a chemical reaction.

Yield (%): The amount of product obtained in a chemical reaction.

Although no direct applications for this compound are documented, it is plausible that this compound could serve as a precursor for the synthesis of more complex chiral ligands or organocatalysts. The presence of three distinct functional groups—the carboxylic acid, the hydroxyl group, and the iodine atom—at specific positions on the benzene (B151609) ring offers multiple points for modification and incorporation into larger chiral frameworks. For instance, the hydroxyl and carboxylic acid groups could be used to form esters or amides with chiral alcohols or amines, respectively. The iodine atom could participate in cross-coupling reactions to attach the aromatic ring to a chiral backbone.

However, without specific research demonstrating these applications, any discussion remains speculative. The following table is a template representing the type of data that would be generated from such research, should it become available in the future.

Hypothetical Data on Stereoselective Reactions

| Entry | Chiral Catalyst/Ligand Derived from this compound | Reaction Type | Substrate | Product | Yield (%) | ee% or dr |

|---|---|---|---|---|---|---|

| 1 | [Example Catalyst A] | Asymmetric Aldol Reaction | Aldehyde X + Ketone Y | Chiral β-hydroxy ketone | - | - |

| 2 | [Example Ligand B] | Enantioselective Heck Reaction | Olefin Z + Aryl Halide W | Chiral substituted olefin | - | - |

| 3 | [Example Catalyst C] | Stereoselective Diels-Alder | Diene U + Dienophile V | Chiral cyclohexene derivative | - | - |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Further investigation and targeted research are required to explore and establish the potential of this compound as a valuable component in the field of stereoselective and enantioselective synthesis. Until such studies are published, this section remains an area for future scientific inquiry.

Derivatization and Functionalization Chemistry of 4 Hydroxy 3 Iodobenzoic Acid

Esterification and Etherification Reactions

The carboxylic acid and phenolic hydroxyl groups of 4-hydroxy-3-iodobenzoic acid are amenable to esterification and etherification reactions, respectively. These transformations are fundamental in organic synthesis for protecting these functional groups or for modifying the physicochemical properties of the parent molecule.

The carboxylic acid moiety of this compound can be readily converted to its corresponding alkyl esters. The synthesis of methyl and ethyl esters serves as a common strategy to protect the carboxylic acid or to create intermediates for further functionalization.

One common method for the synthesis of Methyl 4-hydroxy-3-iodobenzoate involves the direct esterification of this compound in methanol in the presence of an acid catalyst.

Another approach is the iodination of a pre-existing ester. For instance, methyl 4-hydroxybenzoate can be iodinated using iodine monochloride (ICl) in acetic acid to yield Methyl 4-hydroxy-3-iodobenzoate.

Similarly, Ethyl 4-hydroxy-3-iodobenzoate can be synthesized through the esterification of this compound with ethanol. This derivative is a valuable synthetic intermediate for various applications, including Suzuki-Miyaura cross-coupling reactions where the iodine atom is utilized for carbon-carbon bond formation. The presence of the hydroxyl group also allows for further derivatization.

| Derivative | Starting Material | Reagents | Key Features |

| Methyl 4-hydroxy-3-iodobenzoate | This compound | Methanol, Acid catalyst | Protection of the carboxylic acid group. |

| Methyl 4-hydroxy-3-iodobenzoate | Methyl 4-hydroxybenzoate | Iodine monochloride, Acetic acid | Iodination of the pre-formed ester. |

| Ethyl 4-hydroxy-3-iodobenzoate | This compound | Ethanol, Acid catalyst | Intermediate for cross-coupling reactions. |

The phenolic hydroxyl group of this compound can undergo etherification to yield various ether derivatives. This transformation is often performed to modify the electronic properties of the aromatic ring or to introduce specific functionalities. A common method for the etherification of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide to form the ether.

For this compound or its ester derivatives, the phenolic hydroxyl group can be alkylated using various alkyl halides in the presence of a suitable base such as potassium carbonate or sodium hydride. For example, reaction with an alkyl bromide (R-Br) in the presence of a base would yield the corresponding O-alkylated product. This reaction would proceed as follows:

Deprotonation: The phenolic proton is removed by a base, forming a phenoxide.

Nucleophilic Attack: The resulting phenoxide attacks the alkyl halide, displacing the halide and forming the ether linkage.

This functionalization allows for the introduction of a wide range of alkyl or substituted alkyl groups at the phenolic oxygen, further diversifying the chemical space accessible from this compound.

Amide Bond Formation and Amide Derivatives

The carboxylic acid group of this compound can be converted into an amide functionality through reaction with a primary or secondary amine. This transformation is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Common methods for amide bond formation include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate then readily reacts with an amine to form the corresponding amide.

Use of Coupling Reagents: A wide variety of coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. hepatochem.comresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used to form an active ester intermediate in situ, which then reacts with the amine. nih.gov Another effective system for amidation involves the use of triphenylphosphine (PPh₃) and iodine. rsc.org

For example, the synthesis of 4-hydroxy-3-iodobenzamide can be accomplished by the amidation of this compound. One reported method involves the iodination of 4-hydroxybenzamide using iodine monochloride in acetic acid. Alternatively, this compound can be converted to its acyl chloride and subsequently reacted with ammonia to yield the primary amide.

The reaction with various primary and secondary amines allows for the synthesis of a library of N-substituted amide derivatives of this compound, each with potentially unique biological or material properties.

Hydrazone Formation and Structural Diversification

Further derivatization of this compound can be achieved through the formation of hydrazones. This typically involves a two-step process: first, the synthesis of a hydrazide, followed by condensation with an aldehyde or ketone.

The first step is the conversion of an ester derivative of this compound, such as Methyl 4-hydroxy-3-iodobenzoate, into the corresponding hydrazide. This is achieved by reacting the ester with hydrazine hydrate (H₂NNH₂·H₂O), usually in a solvent like ethanol under reflux. nih.gov This reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂), yielding 4-hydroxy-3-iodobenzohydrazide .

In the second step, the newly formed hydrazide can be reacted with a variety of aldehydes or ketones in a condensation reaction to form hydrazones. nih.gov This reaction is typically catalyzed by a small amount of acid. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond characteristic of a hydrazone.

This synthetic route allows for significant structural diversification, as a wide array of commercially available or synthetically accessible aldehydes and ketones can be used to generate a large library of hydrazone derivatives. These derivatives often exhibit interesting biological activities.

| Step | Reaction | Reactants | Product |

| 1 | Hydrazinolysis | Methyl 4-hydroxy-3-iodobenzoate, Hydrazine hydrate | 4-hydroxy-3-iodobenzohydrazide |

| 2 | Condensation | 4-hydroxy-3-iodobenzohydrazide, Aldehyde/Ketone | 4-hydroxy-3-iodobenzoyl hydrazone derivative |

Transformations Involving the Aromatic Iodine Moiety

The iodine atom on the aromatic ring of this compound provides a handle for a variety of transformations, most notably nucleophilic aromatic substitution, which allows for the introduction of a wide range of functional groups.

Nucleophilic aromatic substitution (SNA) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the carboxylic acid and hydroxyl groups are not strongly electron-withdrawing. Therefore, for a nucleophilic aromatic substitution to occur at the position of the iodine atom, the electronic nature of the ring would likely need to be modified, or very strong nucleophiles and harsh reaction conditions would be required.

However, the principles of SNAr can be applied to derivatives of this compound. For instance, if the hydroxyl and carboxylic acid groups are converted into electron-withdrawing functionalities, or if additional activating groups are introduced onto the ring, the iodine atom could potentially be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

The general mechanism for an SNAr reaction proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups.

Applications in Hypervalent Iodine Chemistry

This compound serves as a potential precursor for the synthesis of hypervalent iodine(III) reagents. The presence of the iodine atom on the electron-rich phenolic ring allows for its oxidation from the standard monovalent state to a hypervalent trivalent state, a cornerstone of hypervalent iodine chemistry. These resulting organoiodine(III) compounds, often referred to as λ³-iodanes, are highly valuable as versatile and environmentally benign oxidizing agents and electrophilic group transfer reagents in modern organic synthesis.

The most common entry into hypervalent iodine(III) chemistry from an iodoarene, such as this compound, is through oxidative diacetoxylation. This reaction typically involves treating the iodoarene with a strong oxidizing agent in the presence of acetic acid. The general transformation involves the conversion of the aryl iodide (Ar-I) to a (diacetoxyiodo)arene (Ar-I(OAc)₂).

A general scheme for this oxidation is presented below:

Figure 1: General oxidation of an iodoarene to a (diacetoxyiodo)arene.

While specific studies detailing the oxidation of this compound are not prevalent, the synthesis can be inferred from established methods for other iodoarenes. nih.gov Key to this process is the selection of an appropriate oxidant. Common oxidants and reaction conditions are summarized in the table below.

| Oxidant | Typical Conditions | Reference |

| Peracetic acid | Acetic acid, 40°C | nih.gov |

| Sodium percarbonate | Ac₂O/AcOH/CH₂Cl₂, 40°C | nih.gov |

| m-Chloroperoxybenzoic acid (mCPBA) | Acetic acid | organic-chemistry.org |

| Sodium perborate | Acetic acid | organic-chemistry.org |

The resulting (diacetoxyiodo) derivative of this compound would be a stable, crystalline solid. The presence of the carboxylic acid and hydroxyl functional groups on the aromatic ring may influence the reactivity and solubility of the resulting hypervalent iodine compound, potentially offering unique properties. These functional groups could also participate in intramolecular reactions or be modified in subsequent steps.

Once formed, these (diacetoxyiodo)arenes are precursors to a wide array of other synthetically useful hypervalent iodine(III) reagents. For instance, ligand exchange reactions can be performed to replace the acetate groups with other ligands, such as trifluoroacetates or tosylates, thereby tuning the reactivity of the reagent. For example, treatment of a (diacetoxyiodo)arene with p-toluenesulfonic acid yields a [hydroxy(tosyloxy)iodo]arene (HTIB), also known as Koser's reagent, a highly effective oxidant. arkat-usa.org

The potential applications of hypervalent iodine reagents derived from this compound are broad, including promoting various oxidative transformations such as the oxidation of alcohols and phenols, and facilitating the transfer of functional groups to nucleophiles. organic-chemistry.org

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of a variety of functionalized molecules, including esters and amides. These derivatives are important in medicinal chemistry and materials science.

Esterification

Esterification of the carboxylic acid is a common modification. The Fischer esterification is a classical and widely used method for this transformation. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

A general scheme for the Fischer esterification of this compound is as follows:

Figure 2: Fischer esterification of this compound.

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. youtube.com

Specific examples of esterification of structurally similar hydroxybenzoic acids provide insight into the likely reaction conditions.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol | p-Toluenesulfonic acid | Reflux, 8-14 hours | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | google.com |

| 3-Nitrobenzoic acid | Methanol | Sulfuric acid | Reflux, 1 hour | Methyl 3-nitrobenzoate | truman.edu |

| p-Aminobenzoic acid | Ethanol | Sulfuric acid | Heat | Ethyl p-aminobenzoate (Benzocaine) | libretexts.org |

Alternatively, esters can be prepared by reacting the carboxylate salt of this compound with an alkyl halide. This method avoids the use of strong acids, which might be advantageous if other acid-sensitive functional groups are present. A patent describes the esterification of hydroxybenzoic acids by reaction with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

Amide Formation

The carboxylic acid functionality can also be converted into an amide group. Direct reaction of a carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Common coupling reagents used for amide bond formation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium-based reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.

A general scheme for the formation of an amide from this compound is shown below:

Figure 3: Amide formation from this compound using a coupling reagent.

The synthesis of various N-substituted benzamide (B126) derivatives is a topic of significant interest in medicinal chemistry due to their potential biological activities. nih.govresearchgate.netresearchgate.net The synthesis of these compounds often involves the use of standard peptide coupling conditions.

| Coupling Reagent | Amine | General Conditions | Product Type |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Primary or Secondary Amine | Anhydrous organic solvent (e.g., DCM, THF) | N-Substituted amide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Primary or Secondary Amine | Often with an additive like HOBt, in an organic solvent | N-Substituted amide |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Primary or Secondary Amine | Organic solvent with a non-nucleophilic base (e.g., DIPEA) | N-Substituted amide |

The hydroxyl group on the benzene (B151609) ring might require protection, for example as a silyl ether or a benzyl ether, prior to the coupling reaction to prevent unwanted side reactions, depending on the specific coupling agent and reaction conditions employed. After the amide bond is formed, the protecting group can be removed to yield the final product.

Biological and Biomedical Research Applications of 4 Hydroxy 3 Iodobenzoic Acid Derivatives

Role as a Key Synthetic Intermediate in Pharmaceutical Compounds

The structural framework of 4-Hydroxy-3-iodobenzoic acid makes it an important intermediate in the synthesis of more complex pharmaceutical compounds. The reactivity of its functional groups can be strategically exploited to build molecular architectures with desired therapeutic properties.

Synthesis of Phosphodiesterase Inhibitors (e.g., Roflumilast)

This compound is a potential precursor in the synthesis of phosphodiesterase (PDE) inhibitors, a class of drugs used to treat inflammatory conditions. For instance, the synthesis of Roflumilast, a selective PDE4 inhibitor, involves the preparation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. nih.gov The synthesis of this intermediate often starts from 3,4-dihydroxybenzaldehyde. jocpr.comgoogle.com A plausible synthetic strategy could involve using this compound as a starting material, where the hydroxyl and iodo groups can be modified to introduce the cyclopropylmethoxy and difluoromethoxy moieties, respectively, followed by oxidation of the aldehyde to a carboxylic acid. Roflumilast is formally a benzamide (B126) obtained by the condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. nih.gov

Exploration of Derivatives for Antimicrobial Activities

Derivatives of iodobenzoic acids have been investigated for their potential as antimicrobial agents. The introduction of an iodine atom into the benzoic acid scaffold can significantly influence the biological activity of the resulting compounds.

Research into novel hydrazones derived from 2-, 3-, and 4-iodobenzoic acids has shown promising antimicrobial effects. mdpi.comnih.gov These studies indicate that the antibacterial activity of these acylhydrazones is notably higher compared to similar non-iodinated benzoic acid derivatives. mdpi.com The position of the iodine atom on the benzoic acid ring and the nature of the substituents on the hydrazone moiety are crucial for the observed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For instance, certain acylhydrazones of 2-, 3-, and 4-iodobenzoic acid derivatives have demonstrated significant activity against Micrococcus luteus. mdpi.com

The following table summarizes the antimicrobial activity of selected iodobenzoic acid derivatives from a recent study.

| Compound Type | Target Microorganism | Activity |

| Acylhydrazones of 2-, 3-, and 4-iodobenzoic acid | Micrococcus luteus ATCC 10240 | Activity dependent on substitution at the phenyl ring of the hydrazone part. mdpi.com |

| Acylhydrazones of 2-, 3-, and 4-iodobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Beneficial antimicrobial effect observed for some derivatives. mdpi.comnih.gov |

Investigation of Derivatives for Anticancer Properties

The exploration of this compound derivatives extends to the field of oncology. The 4-hydroxyphenyl scaffold is considered an attractive moiety in the design of potential anticancer drugs due to its physicochemical properties. mdpi.com

Studies on hydrazones of 2-, 3-, and 4-iodobenzoic acid have also included evaluations of their cytotoxic effects against cancer cell lines. mdpi.comnih.gov The rationale for investigating these compounds as potential anticancer agents stems from the ongoing need for new cytostatics with improved therapeutic efficacy and fewer side effects. mdpi.comnih.gov Phenolic compounds, in general, have been a focus of anticancer research due to their diverse biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogues

The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different structural modifications influence the potency and selectivity of these compounds.

Key structural features of benzoic acid derivatives that are often considered in SAR studies include:

Electronic Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the pKa of the carboxylic acid and the reactivity of the molecule. pharmacy180.com

Steric Factors : The size and shape of substituents can impact the binding of the molecule to its biological target.

For benzoic acid derivatives, substitutions at the ortho and para positions with electron-withdrawing groups can lead to an increase in local anesthetic properties. pharmacy180.com Conversely, substitution at the meta position may decrease activity. pharmacy180.com In the context of Mcl-1/Bfl-1 dual inhibitors based on a 2,5-substituted benzoic acid scaffold, the nature and size of the substituents influence the binding mode and occupancy of the hydrophobic pocket of the target proteins. nih.gov

Metabolic Pathway Studies of Related Phenolic Carboxylic Acids

Phenolic acids, including derivatives of this compound, undergo extensive metabolism in the body, which can significantly impact their bioavailability and biological activity. mdpi.comnih.gov The primary metabolic pathways for phenolic acids involve phase I and phase II reactions. nih.govresearchgate.net

Phase I Metabolism: These reactions, often mediated by cytochrome P450 enzymes, typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. nih.gov

Phase II Metabolism: This is the major metabolic route for phenolic acids and involves conjugation reactions that increase their water solubility and facilitate their excretion. nih.govnih.gov The main phase II reactions include:

Glucuronidation : The addition of glucuronic acid. nih.gov

Sulfation : The addition of a sulfate (B86663) group. nih.gov

Methylation : The addition of a methyl group. nih.gov

The gut microbiota also plays a crucial role in the metabolism of phenolic compounds that are not absorbed in the small intestine. mdpi.comresearchgate.net These microorganisms can break down complex phenolic compounds into smaller, more readily absorbable metabolites. nih.gov

The general metabolic routes for dietary phenolic acids often involve extensive metabolism in the gastrointestinal tract, followed by further modifications in the liver before systemic circulation. nih.govnih.gov

| Metabolic Process | Description | Key Enzymes/Factors |

| Phase I Metabolism | Introduction or unmasking of functional groups. | Cytochrome P450 enzymes. nih.gov |

| Phase II Metabolism | Conjugation reactions to increase water solubility. | UDP-glucuronyltransferases (UGTs), Sulfotransferases (SULTs). nih.gov |

| Microbial Metabolism | Breakdown of unabsorbed compounds by gut bacteria. | Colonic microflora. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxy 3 Iodobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4-Hydroxy-3-iodobenzoic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would display a characteristic ABC spin system. Based on the analysis of its methyl ester derivative and related structures, the proton on the carbon between the hydroxyl and carboxyl groups (C-5) would appear as a doublet, coupled to the proton at C-6. The proton at C-6 would be a doublet of doublets, and the proton ortho to the iodine (C-2) would appear as a doublet. The signals for the phenolic hydroxyl and carboxylic acid protons are typically broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the methyl ester of this compound, specific chemical shifts have been reported. nih.gov The spectrum of the parent acid would be similar, with expected shifts for the seven carbon atoms. The carbon atom bonded to the iodine (C-3) would show a characteristic low-field shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid would appear at the lowest field, typically in the range of 165-175 ppm.

A supporting information document for a related compound, 2-Hydroxy-4-iodo-N-(4-iodophenyl)benzamide, provides ¹³C NMR data in d6-DMSO, showing chemical shifts for the iodinated benzoic acid moiety that are informative for predicting the spectrum of this compound. sonar.ch

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: Data is inferred from related compounds and spectral databases)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 | ~8.2 | ~139 | d | J ≈ 2.0 |

| H5 | ~7.8 | ~131 | dd | J ≈ 8.5, 2.0 |

| H6 | ~7.0 | ~116 | d | J ≈ 8.5 |

| COOH | Variable (broad) | ~172 | s | - |

| OH | Variable (broad) | - | s | - |

| C1 | - | ~122 | s | - |

| C2 | - | ~139 | s | - |

| C3 | - | ~88 | s | - |

| C4 | - | ~159 | s | - |

| C5 | - | ~131 | s | - |

| C6 | - | ~116 | s | - |

| C=O | - | ~172 | s | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. The phenolic O-H stretch typically appears as a sharp to broad band around 3300-3600 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is expected around 1670-1700 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the carboxylic acid and phenol (B47542) are found in the 1200-1320 cm⁻¹ range. The C-I (carbon-iodine) stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. For the related 4-hydroxybenzoic acid, characteristic peaks are observed for the hydroxyl (3465 cm⁻¹) and carbonyl (1673 cm⁻¹) groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring are expected to produce strong bands. nih.gov The symmetric stretching of the C-I bond would also be Raman active. While detailed Raman spectra for this compound are not widely published, studies on related molecules like 2,3,5-tri-iodobenzoic acid show characteristic C=O stretching vibrations around 1711 cm⁻¹. cdnsciencepub.com

Interactive Data Table: Characteristic Vibrational Frequencies (Note: Frequencies are based on data from analogous compounds)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Phenolic O-H | Stretch | 3300-3600 | Weak |

| Carbonyl C=O | Stretch | 1670-1700 (strong) | 1670-1700 (medium) |

| Aromatic C=C | Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong) |

| C-O | Stretch | 1200-1320 | Medium |

| C-I | Stretch | 500-600 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. Various MS techniques, often coupled with chromatography, are employed for the analysis of this compound and its derivatives.

LC-MS is a robust technique for separating components of a mixture and analyzing them by mass spectrometry. It is well-suited for polar, non-volatile compounds like this compound. The compound can be separated from a sample matrix using reversed-phase high-performance liquid chromatography (HPLC) and subsequently detected by MS, typically with electrospray ionization (ESI). vu.edu.au This method allows for both qualitative identification and quantitative analysis in complex samples. vu.edu.au A study on various hydroxybenzoic acids in commercial seaweed biostimulants successfully used HPLC-ESI-MS/MS for their separation and quantification. vu.edu.au

UPLC-MS utilizes smaller stationary phase particles in the liquid chromatography column, leading to higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This technique is particularly advantageous for analyzing complex biological samples where high throughput is necessary. sonar.ch The analysis of halogenated tyrosine residues, which are structurally related to iodinated benzoic acids, has been demonstrated using UPLC, highlighting its suitability for these compounds. researchgate.net The use of UPLC-MS has been reported for the analysis of derivatives of 2-Hydroxy-4-iodobenzoic acid. sonar.ch

For the highest sensitivity and mass accuracy, nano-UPLC is coupled with high-resolution mass spectrometers like the Orbitrap. This combination is capable of detecting and identifying trace amounts of compounds in highly complex matrices. A key application is in proteomics and metabolomics. A direct proteomic approach used nano-LC coupled to an LTQ-Orbitrap XL hybrid mass spectrometer to identify 37 iodinated tyrosine residues in mouse thyroglobulin without prior purification. acs.org This demonstrates the power of high-resolution MS to identify iodinated compounds, like derivatives of this compound, in biological systems with high confidence. acs.org The Orbitrap analyzer's high resolving power (up to 1,000,000 FWHM) and sub-ppm mass accuracy are crucial for distinguishing between isobaric interferences and confirming elemental compositions. thermofisher.com

Chemical derivatization is often employed to improve the analytical characteristics of a molecule for MS analysis. nih.gov For phenolic acids like this compound, derivatization can increase volatility for gas chromatography-mass spectrometry (GC-MS) or enhance ionization efficiency and chromatographic retention for LC-MS. acs.org

Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to convert the polar -OH and -COOH groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. nih.govbiorxiv.org This makes the compound amenable to GC-MS analysis, which can provide detailed fragmentation patterns for structural confirmation. nih.gov

Acylation/Alkylation for LC-MS: For LC-MS, derivatization can be used to introduce a permanently charged group or a group with high proton affinity, thereby significantly enhancing ionization efficiency in ESI-MS. acs.org For instance, reacting the phenolic hydroxyl group with reagents like isonicotinoyl chloride can improve detection sensitivity. acs.org Another strategy involves derivatization to improve chromatographic separation; a study on phenolic acids in tea used a derivatization approach that significantly increased retention times and ionization efficiency, allowing for the identification of 33 phenolic acids compared to only 10 without derivatization. acs.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials, offering detailed insights into the three-dimensional arrangement of atoms and molecules. Both single-crystal and powder XRD methods are pivotal in characterizing this compound and its related compounds.

While specific single-crystal data for this compound is not widely published, extensive studies have been conducted on its isomers and derivatives, providing valuable insights into the structural behavior of iodinated benzoic acids. For instance, derivatives of 2-, 3-, and 4-iodobenzoic acid, such as acylhydrazones, have been synthesized and their structures confirmed by SC-XRD. mdpi.com Similarly, the crystal structures of several 1,3,4-oxadiazoline derivatives of 5-iodosalicylic acid (2-hydroxy-5-iodobenzoic acid) have been determined, revealing details about their ring conformations and intermolecular interactions like C-H···O, C-H···π, and I···π bonds. nih.gov

A detailed structural analysis has been performed on methyl 2-hydroxy-4-iodobenzoate, a derivative of an isomer of the title compound. iucr.org The study revealed a monoclinic crystal system with space group P2₁/c. iucr.org The crystal structure is characterized by the formation of centrosymmetric dimers through intermolecular O–H⋯O hydrogen bonds.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Derivative of an Isomer of this compound

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Methyl 2-hydroxy-4-iodobenzoate | C₈H₇IO₃ | Monoclinic | P2₁/c | Forms centrosymmetric dimers via intermolecular hydrogen bonds (O–H⋯O). | , iucr.org |

| (E)-N'-(5-chloro-2-hydroxy-3-iodobenzylidene)-3-iodobenzohydrazide | C₁₄H₉ClI₂N₂O₂ | Monoclinic | P2₁/n | Data deposited with the Cambridge Crystallographic Data Centre (CCDC). mdpi.com | mdpi.com |

This table is generated based on available data for derivatives and isomers to illustrate the application of the technique.

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the solid-state properties of polycrystalline materials. It is instrumental in phase identification, determining polymorphism, and assessing sample purity. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid. researchgate.net

In the context of iodobenzoic acids and their derivatives, PXRD is routinely used alongside SC-XRD to confirm the bulk material's identity and homogeneity. mdpi.com For example, studies on various acylhydrazone derivatives of iodobenzoic acids have employed PXRD to characterize the synthesized powders. mdpi.com Research on other substituted benzoic acid derivatives, such as 4-chloro-2-iodobenzoic acid, has utilized PXRD data to determine their crystal structures, demonstrating the technique's capability in solving structures when single crystals are unavailable. researchgate.net The analysis of PXRD patterns helps in understanding the crystal packing, which is influenced by a variety of intermolecular interactions including O–H⋯O hydrogen bonds and C-I⋯O halogen bonds. researchgate.net

Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential analytical tools for the separation, identification, and quantification of this compound and its derivatives. These techniques are noted for their high resolution, sensitivity, and accuracy. longdom.org Purity assessment for iodinated benzoic acids is commonly reported using HPLC. vwr.comchemimpex.com

A typical analysis involves a reversed-phase (RP) column, often a C18, where separation is achieved based on the analytes' differential partitioning between the nonpolar stationary phase and a polar mobile phase. longdom.org The mobile phase often consists of an aqueous buffer (like phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. longdom.orgrsc.org

For example, a validated HPLC method for the parent compound, 4-hydroxybenzoic acid, utilizes a C18 column with a gradient elution of 0.1% phosphoric acid buffer and acetonitrile. longdom.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. longdom.org UPLC, a more recent advancement, uses columns with smaller particle sizes (<2 µm) to achieve faster analysis times and greater resolution. bldpharm.comnih.gov UPLC coupled with mass spectrometry (UPLC-MS) has been used for the detailed phenolic profiling of plant extracts to study metabolites like p-iodobenzoic acid. nih.gov

Table 2: Exemplar HPLC Conditions for Analysis of Related Benzoic Acid Compounds

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | longdom.org |

| Stationary Phase | Phenomenex Kinetex C18 (150 x 4.6 mm; 5 µm) | longdom.org |

| Mobile Phase | A: 0.1% Phosphoric acid bufferB: 100% Acetonitrile | longdom.org |

| Elution Mode | Gradient | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 230 nm | longdom.org |

| Retention Time | 11.78 min (for 4-Hydroxybenzoic acid) | longdom.org |

This table presents a method developed for a closely related compound, 4-hydroxybenzoic acid, to illustrate a typical chromatographic setup.

Computational Chemistry and Molecular Modeling of 4 Hydroxy 3 Iodobenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-hydroxy-3-iodobenzoic acid. These calculations provide a detailed picture of the molecule's electronic structure, which governs its stability, reactivity, and intermolecular interactions.

DFT methods are used to map the electron density distribution, revealing sites that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For substituted benzoic acids, the electronic structure and the HOMO-LUMO gap are significantly influenced by the nature and position of the substituents. For instance, studies on various substituted benzoic acid derivatives have shown that electron-withdrawing groups can lower the band gap compared to the unsubstituted parent compound. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another crucial output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. researchgate.net For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxyl and hydroxyl groups as likely sites for hydrogen bond acceptance, while the hydrogen atoms of these groups would be primary sites for hydrogen bond donation. researchgate.netresearchgate.net

Fukui functions and local softness indices can further refine reactivity predictions by identifying the most reactive atoms within the molecule for electrophilic, nucleophilic, or radical attacks. researchgate.net These descriptors are essential for rationalizing the regioselectivity observed in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Benzoic Acids This table presents typical data ranges for benzoic acid derivatives based on computational studies to illustrate the type of information gained from quantum chemical calculations.

| Parameter | Description | Typical Calculated Value/Finding | Reference Methodology |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Varies based on substituents; influences ionization potential. | DFT (B3LYP) researchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Varies based on substituents; influences electron affinity. | DFT (B3LYP) researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~2.7 - 4.0 eV for substituted benzoic acids. researchgate.net | DFT researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential on oxygen atoms; positive potential on hydroxyl/carboxyl hydrogens. researchgate.net | DFT researchgate.net |

| Fukui Function | Identifies the most reactive sites for electrophilic and nucleophilic attack. | Predicts regioselectivity in reactions. researchgate.net | Conceptual DFT researchgate.net |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify intermediates, determine the structure of transition states, and calculate activation energies, which are crucial for understanding reaction kinetics and feasibility.

For instance, this compound is a known precursor in the synthesis of the PDE-4 inhibitor Roflumilast, a process that involves a key copper-catalyzed hydroxylation step. researchgate.net Computational studies, often using DFT, can elucidate the mechanism of such catalytic cycles. These studies can model the coordination of the substrate to the copper catalyst, the oxidative addition and reductive elimination steps, and the role of various ligands and solvents in the reaction pathway.

The study of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), offers a parallel for understanding reactions at the iodine center. researchgate.netresearchgate.net Theoretical investigations of IBX-mediated oxidations have used DFT to map the reaction coordinate, demonstrating the importance of specific steps like the "hypervalent twist" and identifying them as potentially rate-determining. researchgate.net Such computational approaches could be applied to explore potential side reactions or degradation pathways of this compound under oxidative conditions.

Transition state analysis is a cornerstone of these studies. By locating the transition state structure—the maximum energy point along the minimum energy reaction path—and performing frequency calculations, chemists can confirm the nature of the transition state and compute the activation barrier. This information helps in optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yields and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of medicinal chemistry, understanding how a molecule like this compound interacts with biological targets is paramount. Molecular docking and molecular dynamics (MD) simulations are the principal computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net The PubChem database indicates that this compound (ligand ID: IHB) has been co-crystallized with proteins, and its structure is available in the Protein Data Bank (PDB). nih.gov This experimental data provides an excellent starting point for validating and initiating further computational studies. Docking simulations for derivatives of this compound could be performed against various therapeutic targets. For example, related benzamide (B126) structures have been docked against enzymes like tyrosine kinases to predict binding modes. Docking studies typically generate a scoring function value, which estimates the binding affinity (e.g., kcal/mol) and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time (typically nanoseconds to microseconds). MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. exaly.comscispace.com By analyzing the trajectory from an MD simulation, researchers can calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone.

Table 2: Representative Molecular Docking Applications for Benzoic Acid Scaffolds This table illustrates how molecular docking is applied to compounds with similar structural features to predict biological interactions.

| Compound Class | Protein Target | Key Findings from Docking | Reference Study Type |

|---|---|---|---|

| 4-Hydroxybenzo[h] researchgate.netnih.govnaphthyridine-2,5-dione derivatives | Topoisomerase II | Compounds fit well into the active site, forming hydrogen bond interactions. | Anticancer evaluation researchgate.net |

| Hydrazone derivatives with trimethoxyphenyl moiety | Staphylococcus aureus DHFR | Predicted binding modes help explain antimicrobial activity. | Antimicrobial studies ekb.eg |

| 4-Hydroxy-3-iodobenzamide | Tyrosine Kinases | Simulated binding to identify iodine's role in hydrogen bonding vs. steric effects. | Enzyme inhibition analysis |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. mdpi.com These calculations provide a theoretical spectrum that can be compared with experimental data to aid in peak assignment, especially for complex molecules. ekb.egmdpi.com For this compound, calculations would predict the distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the hydroxyl, iodo, and carboxylic acid groups. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. mdpi.com These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various aromatic C-H and C-C bending and stretching modes. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net This can help in understanding the origin of the observed absorption bands (e.g., π→π* transitions) and how they are affected by the molecular structure and solvent environment. researchgate.net

Table 3: Spectroscopic Data and Computational Correlation for Iodinated Benzoic Acids This table shows typical spectral regions for key functional groups in iodinated benzoic acids and notes the role of computational prediction.

| Spectroscopy Type | Key Feature | Typical Experimental Range | Computational Contribution |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Predicts precise chemical shifts for structural assignment. mdpi.comchemicalbook.com |

| ¹³C NMR | Aromatic Carbons | δ 90 - 145 ppm | Aids in assigning carbon signals, especially quaternary carbons. researchgate.net |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 164 - 169 ppm | Confirms the presence and electronic environment of the carboxyl group. mdpi.com |

| FT-IR | O-H Stretch (hydroxyl/carboxyl) | 3200 - 3400 cm⁻¹ (broad) | Assigns vibrational modes to specific functional groups. |

| FT-IR | C=O Stretch (carboxyl) | 1660 - 1700 cm⁻¹ | Calculates vibrational frequencies to match with experimental peaks. mdpi.com |

In silico Screening and Lead Optimization based on this compound Scaffolds

The molecular structure of this compound serves as a valuable scaffold—a core chemical framework—for the design of new bioactive compounds. In silico screening and lead optimization are computational strategies that leverage this scaffold to discover and refine novel drug candidates.

In Silico Screening: This process, also known as virtual screening, involves computationally testing large libraries of virtual compounds against a specific biological target to identify potential "hits." If the this compound scaffold is known to have some affinity for a target, libraries of its derivatives can be rapidly screened using molecular docking. This approach is much faster and more cost-effective than high-throughput screening of physical compounds.

Lead Optimization: Once initial hits are identified, the process of lead optimization begins. Here, computational chemistry guides the strategic chemical modification of the scaffold to improve desired properties, such as binding affinity, selectivity, and pharmacokinetic profiles. For example, the synthesis of Roflumilast analogues was based on a core structure derived from this compound. researchgate.net Computational models can predict how adding or changing functional groups on the scaffold will affect its interaction with the target protein. For the this compound scaffold, modifications could be explored at the hydroxyl or carboxylic acid groups, or by replacing the iodine with other groups to modulate halogen bonding, steric, and electronic properties. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for 4 Hydroxy 3 Iodobenzoic Acid

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes has driven research into greener methods for synthesizing 4-Hydroxy-3-iodobenzoic acid. Traditional iodination methods often rely on harsh oxidants and potentially hazardous reagents. In contrast, green chemistry approaches aim to utilize milder conditions, safer reagents, and catalytic systems to improve efficiency and reduce environmental impact.

A promising green approach involves the use of biocatalysts. For instance, laccase-catalyzed iodination of p-hydroxybenzoic acid derivatives has been demonstrated as a highly efficient and sustainable method. nih.gov This process uses potassium iodide (KI) as an affordable and easy-to-handle iodine source and employs aerial oxygen as the ultimate oxidant, with water being the only byproduct. nih.govnih.gov These enzymatic reactions proceed under mild conditions, typically at room temperature in an aqueous buffer system, offering a significant advantage over conventional chemical methods. nih.gov

| Parameter | Traditional Chemical Iodination | Green Biocatalytic Iodination (Laccase-based) |

|---|---|---|

| Iodine Source | Iodine (I₂) with strong oxidants (e.g., HIO₃, KClO₃), N-Iodosuccinimide (NIS) | Potassium Iodide (KI) nih.gov |

| Oxidant | Harsh chemical oxidants (e.g., H₂O₂, Oxone) | Aerial Oxygen (O₂) nih.gov |

| Solvent | Often volatile and/or toxic organic solvents | Aqueous systems (e.g., citrate-phosphate buffer) ulb.ac.be |

| Reaction Conditions | Often requires acidic or basic conditions, and/or elevated temperatures | Mild conditions (e.g., room temperature, pH 5) nih.govulb.ac.be |

| Byproducts | Potentially toxic waste streams | Water nih.gov |

Integration into Advanced Materials Science and Engineering

The distinct functional groups of this compound make it a valuable building block, or monomer, for the creation of advanced materials. The carboxylic acid and hydroxyl groups can participate in polymerization reactions, while the iodine atom can be used to impart specific properties like radiopacity or to serve as a site for further chemical modification.

Research into related iodinated and hydroxylated benzoic acids has shown their utility as ligands in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By incorporating ligands like this compound, it is possible to create MOFs with tailored pore sizes and functionalities. The hydroxyl group, for instance, can act as a catalytic site for reactions like ring-opening polymerization of lactones. rsc.org

Furthermore, iodinated benzoic acid derivatives have been successfully incorporated into biodegradable polymers like poly-3-hydroxy butyrate (B1204436) (PHB) to create novel radiopaque biomaterials. kapadokya.edu.tr These materials can be visualized using standard X-ray imaging techniques, making them suitable for applications in medical implants where non-invasive monitoring is required. kapadokya.edu.tr The integration of this compound into such polymer backbones could offer a strategy to develop new biocompatible and biodegradable materials with enhanced thermal stability and mechanical properties. kapadokya.edu.trresearchgate.net

Exploration in Radiopharmaceutical Chemistry and Imaging Agents

A significant and expanding area of research for this compound is its use as a precursor in the development of radiopharmaceuticals for diagnostic imaging. ontosight.ai Specifically, it is a key starting material for the synthesis of N-succinimidyl 4-hydroxy-3-iodobenzoate (SHIB), a prosthetic group used to attach radioactive iodine isotopes to proteins and peptides. ontosight.ai

The process involves first radioiodinating this compound, often with Iodine-131 or Iodine-123. nih.govontosight.ai The resulting radiolabeled acid is then activated by converting its carboxylic acid group into an N-hydroxysuccinimide (NHS) ester. ontosight.ai This activated ester, N-succinimidyl 4-hydroxy-3-[I]iodobenzoate ([I]SHIB), reacts efficiently with primary amine groups (like the side chain of lysine) on biomolecules to form stable amide bonds. ontosight.ai This indirect labeling method is particularly valuable for molecules that lack a suitable tyrosine residue for direct iodination or when direct labeling might compromise the molecule's biological activity. mdpi.comxml-journal.net

Antibodies and peptides labeled using this method are being investigated for single-photon emission computed tomography (SPECT) to visualize tumors or other disease sites. ontosight.ai

| Precursor/Reagent | Application | Key Finding/Advantage | Reference |

|---|---|---|---|

| This compound | Precursor for [I]SHIB synthesis | Serves as the core scaffold for the prosthetic group. | ontosight.ai |

| N-succinimidyl 4-hydroxy-3-[I]iodobenzoate ([I]SHIB) | Radioiodination of proteins/peptides | Forms stable amide bonds with biomolecules for SPECT imaging. ontosight.ai | ontosight.ai |

| N-succinimidyl 3-[I]iodobenzoate (SIB) | Alternative radioiodination agent | Known for high stability against in vivo deiodination. mdpi.com | mdpi.com |

Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers a powerful and sustainable toolkit for the synthesis and modification of complex molecules like this compound. Enzymes can perform reactions with high regio- and stereoselectivity under mild, aqueous conditions, avoiding the need for toxic solvents and harsh reagents common in traditional organic synthesis. nih.govosti.gov

The enzymatic halogenation of aromatic compounds is a key area of this research. oup.com Halogenase enzymes, particularly flavin-dependent halogenases and haloperoxidases, are nature's solution for incorporating halogen atoms onto organic scaffolds. nih.govoup.com While flavin-dependent halogenases often exhibit high substrate specificity, haloperoxidases can halogenate a broader range of phenolic compounds. nih.govrsc.org

Laccases, a type of multicopper oxidase, have emerged as particularly promising biocatalysts for iodination. nih.govnih.gov They use molecular oxygen to oxidize iodide (I⁻) from sources like KI into a reactive iodine species, which then performs an electrophilic aromatic substitution on activated phenols. nih.govresearchgate.net Research has demonstrated the successful laccase-catalyzed iodination of various p-hydroxybenzoic acid derivatives, achieving high yields on a preparative scale. nih.gov This enzymatic approach represents a significant step towards the industrial-scale biohalogenation of valuable chemical intermediates. osti.gov

Application in Chemical Biology Probes and Mechanistic Studies

The unique structure of this compound also makes it a valuable tool for chemical biology and mechanistic studies. Small molecules that can selectively interact with and modulate the function of proteins are essential for dissecting complex biological pathways. oup.comnih.gov

A pertinent example is the use of the related compound, p-iodobenzoic acid, as a chemical probe to study the phenylpropanoid pathway in plants. nih.gov In a chemical genetics screen, p-iodobenzoic acid was identified as a novel inhibitor of CINNAMATE-4-HYDROXYLASE (C4H), a key enzyme responsible for synthesizing lignin (B12514952) building blocks. nih.gov By inhibiting C4H, the compound perturbs the metabolic network, allowing researchers to study pathway flux and identify associated genes. nih.gov

This proof-of-concept demonstrates the potential for this compound and its derivatives to be used as specific inhibitors or probes for other enzymes. The iodine atom can provide unique binding interactions within an enzyme's active site, while the hydroxyl and carboxyl groups allow for potential hydrogen bonding and salt-bridge interactions. Such probes are instrumental in assigning functions to proteins and elucidating the mechanisms of complex biological processes. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-3-iodobenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used method involves iodination of hydroxybenzoic acid derivatives. For example, ethyl 4-hydroxybenzoate can undergo iodination using iodine and potassium iodate in acidic media, followed by ester hydrolysis. Optimization includes controlling temperature (80–120°C) and using polar aprotic solvents like DMF for substitution reactions. Post-synthesis, purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH 100:1) improves yield . Adjusting stoichiometry of oxidizing agents (e.g., KIO₃) and reaction time minimizes side products.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of HPLC (e.g., with 4-hydroxybenzoic acid as a reference standard) and spectroscopic techniques. NMR (¹H/¹³C) confirms regioselectivity of iodine substitution, while mass spectrometry validates molecular weight (expected m/z: 264.02). Purity can be assessed via melting point analysis and thin-layer chromatography (TLC) with UV visualization .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store at 2–30°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., KMnO₄), which may degrade the compound. Use inert atmospheres (N₂/Ar) during reactions to prevent deiodination .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what catalytic systems are most effective?

- Methodological Answer : The iodine atom acts as a directing group, facilitating Pd-catalyzed cross-electrophile coupling. For example, in C–H alkylation, Pd catalysts (e.g., Pd(OAc)₂) with ligands like xanthphos enhance regioselectivity. Reaction optimization includes using DMF as a solvent and K₂CO₃ as a base to stabilize intermediates . Mechanistic studies (e.g., DFT calculations) can further elucidate electronic effects.

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, IR) for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., DMSO-d₆ for NMR) and cross-validate with high-resolution mass spectrometry (HRMS). For IR, compare O–H and C=O stretching frequencies (expected: ~2500–3300 cm⁻¹ and ~1680 cm⁻¹, respectively) with computational simulations (e.g., Gaussian software) .

Q. In enzyme inhibition studies, how can this compound be utilized to probe active site interactions, and what experimental controls are necessary?

- Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of iodotyrosine deiodinase activity) to measure inhibition constants (Kᵢ). Include controls with non-iodinated analogs (e.g., 4-hydroxybenzoic acid) to isolate iodine-specific effects. Isothermal titration calorimetry (ITC) can quantify binding affinity .

Q. What computational methods are recommended to model the electronic effects of the iodine atom in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models. Software like ORCA or Gaussian is recommended .

Retrosynthesis Analysis